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Compound of Interest

Compound Name: Neopuerarin B

Cat. No.: B12412976 Get Quote

Foreword: An inquiry was made for a detailed spectroscopic analysis of Neopuerarin B.

Despite a comprehensive search using its chemical identifiers (CAS: 1150314-39-8, Formula:

C₂₁H₂₀O₉), publicly available, detailed NMR and mass spectrometry data for this specific

compound could not be located. Given that Neopuerarin B is an isomer of the well-

documented and structurally similar isoflavone C-glycoside, Puerarin, this guide will focus on

the spectroscopic data analysis of Puerarin as a representative case study. This in-depth guide

is intended for researchers, scientists, and professionals in drug development, providing a

thorough examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data that are crucial for the structural elucidation and characterization of this class of

compounds.

Introduction to Puerarin
Puerarin is a prominent isoflavone C-glycoside found in the root of the kudzu vine (Pueraria

lobata). It is distinguished by a C-glycosidic bond linking the glucose moiety to the isoflavone

backbone, which imparts greater chemical stability compared to O-glycosides. The structural

characterization of such natural products is fundamental to understanding their biological

activity and for quality control in pharmaceutical applications. Spectroscopic techniques,

particularly NMR and MS, are indispensable tools in this process.

Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound and to deduce its structure by analyzing its fragmentation patterns.
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)
A common method for the analysis of Puerarin is Liquid Chromatography-Electrospray

Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Chromatographic Separation: A reversed-phase C18 column (e.g., 150 x 2.0 mm, 4 µm

particle size) is typically used. The mobile phase often consists of a gradient of acetonitrile

and water, with a small amount of an acidifier like formic acid to improve ionization. A

representative gradient might start at 10% acetonitrile and increase to 90% over a set period.

The flow rate is maintained at around 0.2 mL/min.

Mass Spectrometry: The mass spectrometer is operated in either positive or negative

electrospray ionization (ESI) mode. For Puerarin, negative ion mode is often effective. Data

can be acquired in full scan mode to identify the parent ion, and in product ion scan mode

(MS/MS) to obtain fragmentation patterns. For quantitative analysis, multiple reaction

monitoring (MRM) is used, which offers high sensitivity and specificity.[1]

MS Data for Puerarin
The fragmentation of Puerarin in MS/MS experiments provides valuable structural information,

particularly concerning the glycosidic bond and the isoflavone core.

Ion m/z (Negative Mode) Description

[M-H]⁻ 415.1
Deprotonated molecule (parent

ion)

[M-H-90]⁻ 325.1
Loss of a C₃H₆O₃ fragment

from the glucose moiety

[M-H-120]⁻ 295.1
Loss of a C₄H₈O₄ fragment

from the glucose moiety

Fragment 267.1
Resulting from cleavage of the

glycosidic bond
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. It provides detailed information about the carbon-hydrogen

framework.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can affect the chemical

shifts, particularly of exchangeable protons (e.g., -OH).

Data Acquisition: A suite of NMR experiments is typically performed on a high-field NMR

spectrometer (e.g., 400 or 600 MHz).

¹H NMR: Provides information on the number, environment, and coupling of protons.

¹³C NMR: Shows the number and type of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing

connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and

long-range proton-carbon correlations (HMBC), which allows for the unambiguous

assignment of all signals.

¹H and ¹³C NMR Spectroscopic Data for Puerarin
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Puerarin,

typically recorded in DMSO-d₆.

Table 1: ¹H NMR Data for Puerarin (in DMSO-d₆)
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Atom No. δ (ppm) Multiplicity J (Hz)

2 8.30 s

5 8.03 d 8.8

6 6.95 d 8.8

2' 7.38 d 8.6

3' 6.81 d 8.6

5' 6.81 d 8.6

6' 7.38 d 8.6

1'' 4.58 d 9.8

2'' 4.02 t 9.0

3'' 3.20 m

4'' 3.15 m

5'' 3.12 m

6''a 3.70 m

6''b 3.46 m

Table 2: ¹³C NMR Data for Puerarin (in DMSO-d₆)
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Atom No. δ (ppm)

2 152.5

3 122.4

4 175.0

4a 117.2

5 128.8

6 115.0

7 161.5

8 109.8

8a 157.0

1' 121.5

2' 130.2

3' 115.2

4' 157.4

5' 115.2

6' 130.2

1'' 73.2

2'' 70.6

3'' 78.9

4'' 70.2

5'' 81.5

6'' 61.2

Workflow and Signaling Pathways
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General Workflow for Spectroscopic Analysis
The logical flow for the structural elucidation of a natural product like Puerarin using

spectroscopic methods is outlined below.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Isolation & Purification of Compound

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Composition

Analyze Sample

NMR Spectroscopy
- 1H, 13C

- 2D (COSY, HSQC, HMBC)

Analyze Sample

MS Fragmentation Analysis NMR Signal Assignment

Propose Chemical Structure

Confirm Structure
(Comparison with literature, derivatization, etc.)

Click to download full resolution via product page

Workflow for Spectroscopic Elucidation of a Natural Product.

Conclusion
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The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy

provides a comprehensive toolkit for the structural analysis of complex natural products like

Puerarin. MS offers crucial information on molecular weight and fragmentation, while a full suite

of NMR experiments allows for the complete and unambiguous assignment of the molecule's

intricate structure. The data and protocols presented here serve as a technical guide for

researchers involved in the characterization of isoflavone glycosides and other natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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